![molecular formula C21H22ClN7 B1667195 Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)- CAS No. 240814-54-4](/img/structure/B1667195.png)
Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-
描述
BMS-279700 是一种有效的口服活性抑制剂,属于新型的苯胺 5-氮杂咪唑喹喔啉类似物家族。它在体内和体外均表现出优异的抗炎活性。 该化合物对 p56LCK 和 T 细胞增殖特别有效,阻断促炎细胞因子如白介素-2 和肿瘤坏死因子-α 的产生 .
准备方法
合成路线和反应条件
BMS-279700 的合成涉及 2-氯-6-甲基苯基与 3-甲基-1-哌嗪基咪唑[1,5-a]吡啶[3,2-e]吡嗪-6-胺的反应。 反应条件通常包括使用有机溶剂和催化剂以促进目标产物的形成 .
工业生产方法
BMS-279700 的工业生产是通过一系列严格控制的化学反应进行的,确保高纯度和高产率。 该工艺涉及多个步骤,包括纯化和结晶,以获得最终产品形式的纯品 .
化学反应分析
反应类型
BMS-279700 经历各种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。
还原: 还原反应可以用于修饰化合物中存在的官能团。
常用试剂和条件
氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。
还原: 通常使用还原剂,如硼氢化钠或氢化铝锂。
主要生成物
这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应可能会导致形成具有不同官能团的新类似物 .
科学研究应用
BMS-279700 具有广泛的科学研究应用,包括:
化学: 用作研究特定激酶抑制的工具化合物。
生物学: 研究其对 T 细胞增殖和细胞因子产生的影响。
医学: 探索其在治疗炎症性疾病中的潜在治疗应用。
工业: 用于开发新型抗炎药物和相关化合物.
作用机制
BMS-279700 通过抑制酪氨酸蛋白激酶 LCK 的活性发挥其作用。 这种抑制阻断了参与 T 细胞活化和增殖的信号通路,导致促炎细胞因子如白介素-2 和肿瘤坏死因子-α 的产生减少 .
相似化合物的比较
类似化合物
BMS-345541: 另一种具有类似抗炎特性的激酶抑制剂。
BMS-599626: 一种具有可比作用机制的化合物,靶向不同的激酶。
独特性
BMS-279700 的独特之处在于它对酪氨酸蛋白激酶 LCK 的特异性抑制,LCK 在 T 细胞活化中起着至关重要的作用。 这种特异性使其成为研究 T 细胞相关免疫反应和开发炎症性疾病靶向治疗的宝贵工具 .
生物活性
Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)- is a synthetic compound that has garnered attention for its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound primarily acts as an inhibitor of phosphodiesterase 10A (PDE10A), an enzyme involved in the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of PDE10A can lead to increased levels of these second messengers, thereby modulating various signaling pathways associated with neurotransmission and cellular responses. This mechanism is particularly relevant in the context of neurological disorders such as schizophrenia and cognitive deficits .
1. Neuropharmacological Effects
Research indicates that the compound exhibits significant neuropharmacological effects. In preclinical studies, it has been shown to reverse MK-801 induced hyperactivity in rats, suggesting its potential utility in treating psychotic disorders . The inhibition of PDE10A is linked to improvements in cognitive function and reduction of negative symptoms associated with schizophrenia.
3. Anti-inflammatory Properties
Compounds within this chemical class have also been evaluated for anti-inflammatory properties. Some derivatives have demonstrated the ability to inhibit key inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Schizophrenia Treatment
In a study involving rat models treated with MK-801 (a NMDA receptor antagonist), the administration of imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine analogs resulted in a significant decrease in stereotypical behaviors and hyperactivity. This underscores the potential for developing novel therapeutics targeting PDE10A for managing schizophrenia symptoms .
Case Study 2: Cancer Cell Line Testing
In vitro testing on neuroblastoma cell lines treated with related imidazo-pyrido-pyrazine compounds revealed that these compounds could increase levels of apoptotic markers such as cleaved caspase-3 and PARP. This suggests a mechanism by which these compounds can induce cell death in cancer cells .
属性
CAS 编号 |
240814-54-4 |
---|---|
分子式 |
C21H22ClN7 |
分子量 |
407.9 g/mol |
IUPAC 名称 |
N-(2-chloro-6-methylphenyl)-12-[(3S)-3-methylpiperazin-1-yl]-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-amine |
InChI |
InChI=1S/C21H22ClN7/c1-13-4-3-5-15(22)19(13)27-20-17-10-23-12-29(17)21-16(25-20)6-7-18(26-21)28-9-8-24-14(2)11-28/h3-7,10,12,14,24H,8-9,11H2,1-2H3,(H,25,27)/t14-/m0/s1 |
InChI 键 |
PUNYTBZWCMNSRO-AWEZNQCLSA-N |
SMILES |
CC1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C |
手性 SMILES |
C[C@H]1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C |
规范 SMILES |
CC1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- (1,5-a)pyrido(3,2-e)pyrazin-6-amine BMS-279700 BMS279700 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。